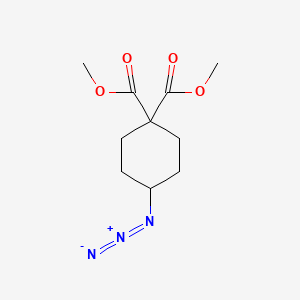

Dimethyl 4-azidocyclohexane-1,1-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Dimethyl 1,4-cyclohexane dicarboxylate has been synthesized using a CuMgAl catalyst prepared with the co-precipitation method . The reaction was carried out under mild conditions with an initial hydrogen pressure of 2.8 Mpa, achieving a conversion of up to 100% .Molecular Structure Analysis

The molecular structure of Dimethyl 1,4-cyclohexanedicarboxylate, a related compound, has been analyzed . It has a molecular formula of C10H16O4, an average mass of 200.232 Da, and a monoisotopic mass of 200.104858 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic hydrogenation of Dimethyl 1,4-cyclohexane dicarboxylate (DMCD) was carried out using a CuMgAl catalyst . The product selectivity of 1,4-cyclohexane dimethanol can reach 91.6% .Applications De Recherche Scientifique

Stereochemistry and Derivatives

Dimethyl 4-azidocyclohexane-1,1-dicarboxylate is involved in studies focusing on the structures and stereochemistry of its derivatives. For instance, research on bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1-dicarboxylate has been conducted. This includes exploring their dehydrobromination processes and the production of phenols through demethoxycarbonylation (Theobald, 1982).

Catalysis and Hydrogenation

The compound plays a role in catalysis, particularly in the hydrogenation of its derivatives. For example, the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol was performed using a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor. This process achieved a lasting 100% conversion with 99.8% selectivity, showcasing the compound's importance in catalytic processes (Zhang, Fan, & Li, 2013).

Synthesis and Reaction Studies

Research has also focused on synthesizing and studying the reactions of various derivatives of this compound. For example, preparation of new nitrogen-bridged heterocycles using dimethyl 4-thia-1-azatetracyclo derivatives was reported, highlighting the compound's role in the creation of complex molecular structures (Kakehi, Ito, Mitani, & Kanaoka, 1994).

Organic Synthesis and Transformation Reactions

The compound is also significant in organic synthesis, particularly in radical cascade reactions and transformation reactions of various organic compounds. For instance, studies have reported its use in the synthesis of bicyclo[3.3.0]octane derivatives through radical cascade reactions (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).

Applications in Biocatalysis

The biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, a structurally similar compound, has been studied for synthesizing biologically active molecules. This showcases potential applications in the field of biocatalysis and the synthesis of pharmaceutical intermediates (Meissner, Süss, Brundiek, Woodley, & von Langermann, 2018).

Safety and Hazards

Safety data for Dimethyl trans-cyclohexane-1,4-dicarboxylate, a related compound, indicates that it causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

dimethyl 4-azidocyclohexane-1,1-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-16-8(14)10(9(15)17-2)5-3-7(4-6-10)12-13-11/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOUETVRQQNLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(CC1)N=[N+]=[N-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)

![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2452881.png)